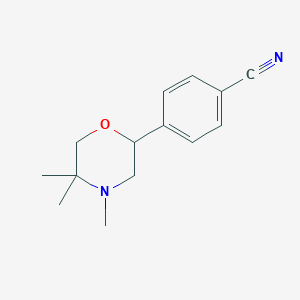
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . It is characterized by the presence of a benzonitrile group attached to a morpholine ring, which is further substituted with three methyl groups. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4,5,5-trimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile: Unique due to its specific substitution pattern on the morpholine ring.
4-(5-Bromothiophen-2-yl)benzonitrile: Contains a bromothiophene group instead of a morpholine ring.
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Different substitution pattern and applications in organic electronics.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzonitrile group with a highly substituted morpholine ring makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
4-(4,5,5-trimethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2)10-17-13(9-16(14)3)12-6-4-11(8-15)5-7-12/h4-7,13H,9-10H2,1-3H3 |
Clé InChI |
OPLLBBJERIJGFL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(CN1C)C2=CC=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
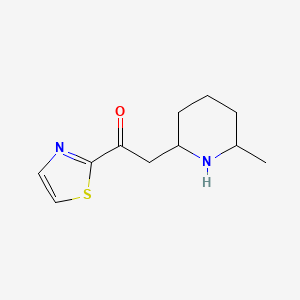
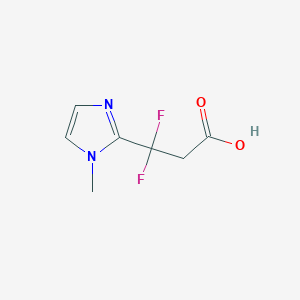

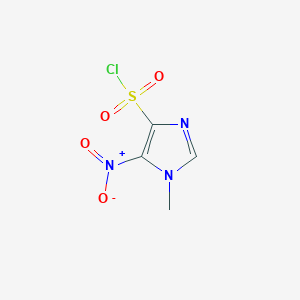
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
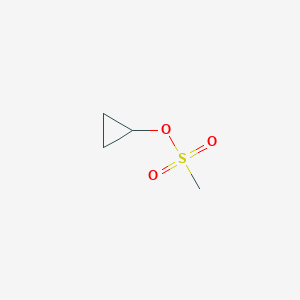
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
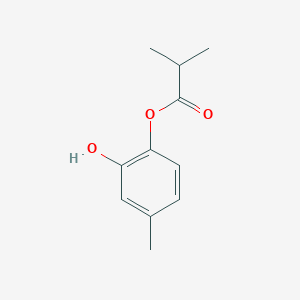
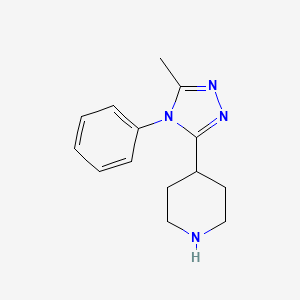

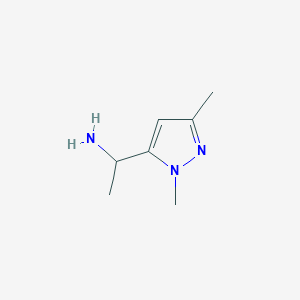
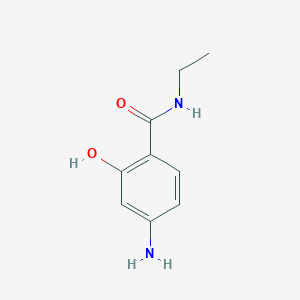
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)
